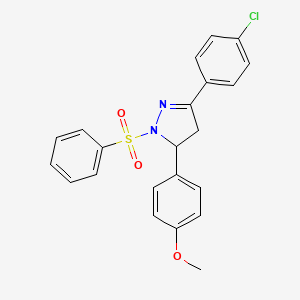

1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Description

1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name |

2-(benzenesulfonyl)-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3S/c1-28-19-13-9-17(10-14-19)22-15-21(16-7-11-18(23)12-8-16)24-25(22)29(26,27)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDHQZJKZWTZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and benzenesulfonylhydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry and Antimicrobial Activity

The compound has shown potential as an antileishmanial agent, particularly against Leishmania infantum and Leishmania amazonensis. Research indicates that derivatives of pyrazole compounds exhibit significant activity against these parasites, which cause leishmaniasis, a neglected tropical disease. In vitro studies have demonstrated that certain derivatives have an efficacy comparable to existing treatments like pentamidine but with lower cytotoxicity .

Case Study: Antileishmanial Activity

- Compounds Tested : A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides were synthesized and evaluated.

- Results : Compounds 3b and 3e showed the best activity against L. amazonensis (IC50 = 0.070 mM and 0.072 mM) and L. infantum (IC50 = 0.059 mM and 0.065 mM) respectively .

Anti-inflammatory Properties

Research has also indicated that pyrazole derivatives can exhibit anti-inflammatory effects. The sulfonamide group in the chemical structure may contribute to this activity by modulating inflammatory pathways.

Biological Evaluation

- Mechanism : The anti-inflammatory action is hypothesized to involve the inhibition of pro-inflammatory cytokines.

- Potential Applications : These compounds could be further developed for treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Synthesis of Novel Compounds

The synthesis of 1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole involves several steps, including sulfonation and cycloaddition reactions. The ability to modify the pyrazole core allows for the generation of a library of compounds with varied biological activities.

Synthesis Overview

Potential in Drug Development

The unique structure of this compound opens avenues for further drug development, particularly in targeting diseases where current treatments are inadequate or ineffective.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

- 1-(benzenesulfonyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

- 1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of both 4-chlorophenyl and 4-methoxyphenyl groups, which impart distinct chemical and biological properties

Biological Activity

1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and therapeutic potential of this compound, highlighting its pharmacological properties based on recent studies.

Synthesis

The synthesis of 1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves several steps, including the formation of the pyrazole ring through the reaction of appropriate hydrazines with substituted ketones. The process can be summarized as follows:

- Formation of Pyrazole Ring : The reaction of 4-chlorobenzaldehyde and 4-methoxyacetophenone with hydrazine hydrate leads to the formation of the pyrazole structure.

- Sulfonylation : The pyrazole derivative is then treated with benzenesulfonyl chloride to introduce the benzenesulfonyl group.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against bacterial strains such as E. coli and S. aureus, revealing that certain compounds showed promising antibacterial activity comparable to standard antibiotics .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | E. coli | 15 |

| 1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | S. aureus | 18 |

Anti-inflammatory Activity

The compound has also been tested for anti-inflammatory properties. In a study assessing the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, it was found that the compound significantly reduced their levels in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Antitubercular Activity

The anti-tubercular efficacy of pyrazole derivatives has been documented, with specific emphasis on their activity against Mycobacterium tuberculosis. The compound demonstrated effective inhibition at concentrations lower than those required for conventional antitubercular agents .

Case Study 1: Evaluation Against Mycobacterium tuberculosis

In a controlled study, various pyrazole derivatives were screened against the H37Rv strain of M. tuberculosis. The study indicated that certain modifications to the pyrazole core enhanced its efficacy against resistant strains .

Case Study 2: In Vivo Anti-inflammatory Effects

An animal model was utilized to assess the anti-inflammatory effects of 1-(benzenesulfonyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole. The results indicated a significant reduction in paw edema in treated groups compared to controls, supporting its potential use in treating inflammatory conditions .

Q & A

Q. What are the optimized synthetic routes for this pyrazole derivative?

The compound is synthesized via a multi-step approach. A common method involves:

- Claisen-Schmidt condensation : Reacting appropriate ketones and aldehydes to form α,β-unsaturated ketones.

- Cyclization : Using hydrazine derivatives to form the pyrazoline core.

- Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution. Key steps include optimizing solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C) to enhance yield. The Vilsmeier–Haack reaction (using POCl₃/DMF) is effective for formyl group introduction in intermediates .

Q. Which spectroscopic and analytical methods validate the compound’s structure?

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in 6.8–7.8 ppm range).

- X-ray crystallography : Resolve bond lengths (e.g., C–N: ~1.35 Å, C–S: ~1.76 Å) and dihedral angles using SHELXL .

- IR spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1150–1300 cm⁻¹) .

Q. How is initial biological activity screening conducted?

- In vitro assays : Test antimicrobial activity via agar diffusion (against S. aureus or E. coli) or antioxidant capacity via DPPH radical scavenging.

- Dose-response curves : Use concentrations ranging from 1–100 µM to determine IC₅₀ values.

- Controls : Compare with standard drugs (e.g., ciprofloxacin for antibacterial assays) .

Advanced Research Questions

Q. How can contradictory biological activity data between studies be resolved?

- Statistical validation : Apply ANOVA or Tukey’s HSD test to assess significance across replicates.

- Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity).

- Structural analogs : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate substituent effects .

Q. What methodologies refine the crystal structure using SHELX?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement in SHELXL : Apply full-matrix least-squares on F² with anisotropic displacement parameters.

- Validation : Check R-factors (R₁ < 0.05 for high-resolution data) and residual electron density (< 0.5 eÅ⁻³). Example parameters from a related pyrazoline:

Q. How are structure-activity relationships (SAR) studied for substituent effects?

- Comparative synthesis : Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate substituent Hammett constants (σ) with activity.

- Biological testing : Assess how substitutions alter logP (lipophilicity) and binding affinity to targets (e.g., COX-2) .

Q. How are ring puckering parameters determined for the dihydropyrazole core?

- Cremer-Pople analysis : Calculate puckering amplitude (Q) and phase angle (θ) using atomic coordinates from X-ray data.

- Software tools : Use PARST or PLATON to derive parameters. For example:

Q. Notes

- Methodological rigor is prioritized, with references to crystallography, synthesis, and SAR studies from peer-reviewed literature.

- Contradictions in biological data are addressed via experimental design and statistical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.